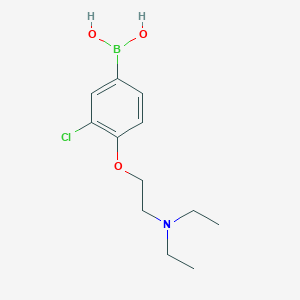

(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid

説明

特性

IUPAC Name |

[3-chloro-4-[2-(diethylamino)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BClNO3/c1-3-15(4-2)7-8-18-12-6-5-10(13(16)17)9-11(12)14/h5-6,9,16-17H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLFXJGIPIUSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN(CC)CC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Suzuki-Miyaura Coupling Using Palladium Catalysts

Catalysts and Ligands: Common catalysts include tetrakis(triphenylphosphine)palladium(0), palladium diacetate combined with tris-(o-tolyl)phosphine, or (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride. Ligands such as diphenylphosphinoferrocene derivatives enhance catalyst stability and activity.

Bases: Potassium carbonate, cesium carbonate, or sodium carbonate are typically used to facilitate the transmetallation step.

Solvents: Mixtures of 1,4-dioxane/water, tetrahydrofuran/water, toluene/dioxane/water, or ethanol/toluene are employed depending on substrate solubility and reaction optimization.

Reaction Conditions: Reactions are generally performed under reflux or elevated temperatures (80–100 °C) under an inert atmosphere (argon or nitrogen) for 2 to 20 hours.

Workup: Upon completion, the reaction mixture is cooled, extracted with organic solvents (ethyl acetate, dichloromethane), dried over anhydrous sodium sulfate or magnesium sulfate, and purified by silica gel column chromatography or recrystallization.

Specific Example for (3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid

While direct literature detailing the exact preparation of (3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid is limited, analogous methods for similar arylboronic acids apply:

Starting from a 3-chloro-4-(2-(diethylamino)ethoxy)aryl halide, the Suzuki coupling with a boronate reagent under palladium catalysis yields the target boronic acid.

For example, a reaction mixture containing the aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (K2CO3), and solvent (1,4-dioxane/H2O) is stirred under reflux for 12 hours under argon.

After reaction completion, purification by silica gel chromatography using dichloromethane/ethyl acetate/ethanol mixtures affords the product in yields typically ranging from 60% to 85%.

Data Table Summarizing Typical Reaction Conditions and Yields

| Parameter | Typical Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Catalyst | Pd(PPh3)4, Pd(OAc)2 + tris-(o-tolyl)phosphine, Pd(dppf)Cl2 | 60–85 | Catalyst choice affects rate and yield |

| Base | K2CO3, Cs2CO3, Na2CO3 | — | Facilitates transmetallation |

| Solvent | 1,4-Dioxane/H2O, THF/H2O, Toluene/Dioxane/Water | — | Solvent polarity influences solubility |

| Temperature | 80–100 °C | — | Reflux conditions common |

| Reaction Time | 2–20 hours | — | Longer times improve conversion |

| Atmosphere | Argon or Nitrogen | — | Prevents catalyst oxidation |

| Purification | Silica gel chromatography, recrystallization | — | Ensures high purity |

Research Findings and Notes

The presence of the diethylaminoethoxy substituent requires mild reaction conditions to prevent decomposition or side reactions.

The chloro substituent on the phenyl ring is compatible with Suzuki coupling, although bromo or iodo substituents generally react faster.

Using palladium catalysts with bidentate phosphine ligands (e.g., dppf) improves catalyst stability and turnover.

Cesium carbonate often provides better yields than potassium carbonate due to its stronger basicity and solubility.

Reactions performed in mixed aqueous-organic solvents facilitate the dissolution of inorganic bases and improve reaction kinetics.

Purification typically involves silica gel chromatography with a gradient of dichloromethane, ethyl acetate, and ethanol to separate the boronic acid from byproducts.

化学反応の分析

Types of Reactions

(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield boronic esters .

科学的研究の応用

Organic Synthesis

Cross-Coupling Reactions :

(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This reaction is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

- Mechanism :

- Oxidative Addition : The aryl halide reacts with a palladium catalyst to form a palladium-aryl complex.

- Transmetalation : The boronic acid transfers its aryl group to the palladium center.

- Reductive Elimination : The coupled product is released, regenerating the active catalyst.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its ability to selectively inhibit certain enzymes makes it valuable in drug design.

- Case Study : Research has shown that derivatives of boronic acids can serve as enzyme inhibitors, particularly in targeting proteases involved in cancer progression and other diseases. For instance, compounds similar to (3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid have been evaluated for their efficacy against specific cancer cell lines .

Materials Science

In materials science, this compound contributes to the development of functional materials such as liquid crystals and polymers.

- Application Example : Boronic acids are integral in synthesizing polymers with specific electronic properties, which are essential for developing advanced materials used in electronics and photonics.

作用機序

The mechanism of action of (3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group plays a crucial role in facilitating these reactions by acting as a nucleophile and participating in the transmetalation step.

類似化合物との比較

Research Findings and Challenges

- Pharmacological Potential: Amino-ethoxy boronic acids are intermediates in drugs targeting kinases and GPCRs. For example, (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a precursor in tropomyosin receptor kinase inhibitors .

- Solubility vs. Reactivity Trade-off: While diethylamino groups improve solubility, they may reduce reactivity in aqueous Suzuki reactions compared to more electron-deficient boronic acids .

- Data Gaps : Direct studies on the target compound are absent in the evidence, necessitating extrapolation from analogs. Experimental validation of its catalytic efficiency and biological activity is needed.

生物活性

(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential applications in research and medicine.

Chemical Structure and Properties

The compound is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a chloro group and a diethylaminoethoxy group. This unique structure enables its participation in various biochemical reactions.

Target Interactions

The primary mode of action for (3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid involves its interaction with palladium (II) complexes in the Suzuki–Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in organic synthesis.

Enzyme Inhibition

This compound exhibits significant enzyme inhibition properties, particularly against serine proteases. It forms reversible covalent bonds with the active site serine residue, effectively inhibiting enzymatic activity. Such interactions make it a valuable tool for studying protease functions and developing protease inhibitors.

Pharmacokinetics

The pharmacokinetic profile of (3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. It can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity.

Cellular Effects

Research indicates that this compound influences various cellular processes by modulating key signaling pathways. For instance, it has been shown to inhibit kinase activity, leading to altered phosphorylation states of downstream signaling proteins. This modulation can significantly affect cell proliferation and survival.

Dosage Effects

In animal models, dosage plays a critical role in the compound's efficacy and toxicity. At low doses, it effectively inhibits target enzymes without causing significant adverse effects. However, higher doses may lead to toxicity, highlighting the importance of dosage optimization in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of phenylboronic acids similar to (3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid:

- Antiviral Activity : A study investigated phenylboronic acid derivatives for their antiviral properties against various viruses. The results indicated that certain derivatives exhibited potent antiviral activity with low cytotoxicity, suggesting their potential as therapeutic agents against viral infections .

- Inhibition of Carbapenemases : Another research focused on the inhibitory effects of phenylboronic acids against class A carbapenemases like KPC-2 and GES-5. The study demonstrated that these compounds could protect β-lactam antibiotics from hydrolysis by β-lactamases, highlighting their role in combating antibiotic resistance .

- Crystallographic Studies : Crystallographic fragment screening has been employed to understand the binding interactions of boronic acids with target enzymes at a molecular level. These studies provide insights into how structural modifications can enhance biological activity .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and solubility enhancement methods for (3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid to ensure stability in experimental settings?

- Answer : Store the compound at -80°C for long-term stability (≤6 months) or -20°C for short-term use (≤1 month). For solubility, pre-warm the sample to 37°C and sonicate in polar aprotic solvents (e.g., DMSO). Avoid freeze-thaw cycles to prevent degradation .

Q. How is (3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid synthesized, and what key analytical techniques are used to confirm its purity and structure?

- Answer : Synthesis typically involves sequential functionalization of the phenyl ring, starting with chloro and diethylaminoethoxy substituents, followed by boronic acid introduction via Miyaura borylation. Purity (>98%) is verified via HPLC , while structural confirmation employs H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What are the primary applications of this compound in Suzuki-Miyaura cross-coupling reactions?

- Answer : The boronic acid group enables carbon-carbon bond formation with aryl/heteroaryl halides. Its diethylaminoethoxy substituent enhances solubility and stabilizes transition metals (e.g., Pd), improving reaction efficiency in synthesizing biaryl scaffolds for drug discovery .

Q. How does the diethylaminoethoxy group influence the compound’s reactivity compared to simpler boronic acids?

- Answer : The tertiary amine in the substituent acts as a weak base, facilitating transmetalation in Pd-catalyzed reactions. It also reduces aggregation in polar solvents, enhancing reaction homogeneity .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reaction yields when using this boronic acid in Suzuki-Miyaura couplings under varying catalytic systems?

- Answer : Optimize ligand-Pd complexes (e.g., SPhos, XPhos) to mitigate steric hindrance from the diethylaminoethoxy group. Use kinetic studies to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) and adjust solvent polarity (e.g., THF/HO mixtures) to improve efficiency .

Q. How does the diethylaminoethoxy substituent influence the electronic and steric properties of the boronic acid, and what computational methods are employed to model these effects?

- Answer : The substituent’s electron-donating nature increases the boronic acid’s nucleophilicity, which is modeled via density functional theory (DFT) to predict charge distribution. Steric effects are analyzed using X-ray crystallography or molecular docking to assess spatial constraints in catalytic cycles .

Q. What are the challenges in characterizing byproducts formed during protodeboronation, and how can they be minimized?

- Answer : Protodeboronation under acidic conditions generates phenolic byproducts . Use LC-MS to track degradation and employ buffered reaction media (pH 7–8) or low-temperature conditions to suppress side reactions. Adding stabilizing agents (e.g., ethylene glycol) also improves boronic acid integrity .

Q. How can researchers validate the compound’s stability in biological assays, given its sensitivity to pH and temperature?

- Answer : Perform accelerated stability testing (e.g., 40°C/75% RH) and monitor degradation via UV-Vis spectroscopy . For in vitro assays, use phosphate-buffered saline (PBS, pH 7.4) and conduct time-resolved measurements to confirm functional group stability .

Methodological Considerations

- Contradiction Analysis : When reproducibility issues arise, cross-validate synthetic batches using 2D NMR (COSY, HSQC) to detect trace impurities. Compare catalytic systems (e.g., Pd(OAc) vs. PdCl) to isolate ligand-specific effects .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate reaction variables (solvent, temperature) with yield/selectivity trends in large datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。